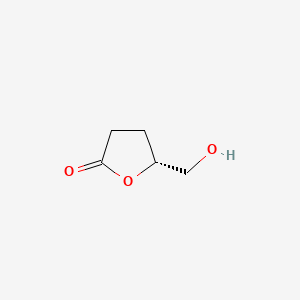

(r)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one

Description

Molecular Geometry and Conformational Dynamics

The molecular geometry of this compound features a five-membered lactone ring system with a hydroxymethyl group positioned at the carbon-5 center in the (R)-stereochemical configuration. The dihydrofuran ring adopts various conformational states due to the inherent flexibility of the saturated five-membered ring system. Advanced computational studies utilizing density functional theory calculations have revealed that the compound exists in multiple conformational states, with energy differences typically within 15 kilojoules per mole of the global minimum energy conformer. The ring conformation exhibits characteristic envelope and twist forms, with the carbonyl carbon and adjacent methylene carbons showing particular conformational sensitivity.

Nuclear magnetic resonance spectroscopy studies have demonstrated that the conformational dynamics of this compound involve rapid interconversion between different ring puckering modes at room temperature. The hydroxymethyl substituent at the carbon-5 position significantly influences the conformational preferences due to steric interactions and potential intramolecular hydrogen bonding with the carbonyl oxygen. Temperature-dependent nuclear magnetic resonance experiments have shown that conformational populations can be accurately determined through nuclear Overhauser effect measurements, revealing interproton distances that vary between approximately 2.2 and 4.0 angstroms depending on the specific conformational state.

The conformational analysis reveals that the compound demonstrates restricted rotation around the carbon-carbon bond connecting the ring to the hydroxymethyl group. This restricted rotation results in distinct conformational populations that can be detected and quantified using advanced nuclear magnetic resonance techniques. The conformational dynamics are particularly sensitive to solvent effects, with polar solvents stabilizing conformations that maximize hydrogen bonding interactions between the hydroxymethyl group and the lactone carbonyl.

Comparative Analysis of Enantiomeric Forms

The stereochemical comparison between this compound and its (S)-enantiomer reveals significant differences in their physical properties, conformational preferences, and biological activities. The (R)-enantiomer, with Chemical Abstracts Service number 52813-63-5, exhibits distinct optical rotation properties compared to the (S)-form, which bears Chemical Abstracts Service number 32780-06-6. The (S)-enantiomer demonstrates a positive optical rotation of [α]20/D +56°, measured at a concentration of 3 in chloroform, while the (R)-enantiomer shows the corresponding negative optical rotation.

Table 1: Comparative Properties of (R)- and (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one

The enantiomeric forms exhibit different conformational preferences due to the absolute configuration at the carbon-5 stereocenter. Computational studies have shown that the (R)-configuration leads to slightly different energy landscapes for ring conformations compared to the (S)-form. These differences become particularly pronounced when considering interactions with chiral environments or during asymmetric synthesis applications. The stereochemical configuration at carbon-5 is critical for the compound's effectiveness as a chiral building block in organic synthesis, as demonstrated in studies involving catechin metabolites and neuroprotective agents.

Research has demonstrated that the (S)-configuration of 5-(3,4-dihydroxybenzyl)dihydrofuran-2(3H)-one, a related compound, showed superior skin wrinkle-reducing activity compared to its (R)-form, highlighting the importance of stereochemical configuration in biological activity. This finding suggests that the absolute configuration at the carbon-5 position significantly influences the interaction of these compounds with biological targets, making the stereochemical characterization of paramount importance for understanding structure-activity relationships.

X-ray Crystallographic Studies of Chiral Configuration

X-ray crystallographic analysis represents the definitive method for determining the absolute configuration and detailed three-dimensional structure of this compound. The crystallographic studies provide precise atomic coordinates, bond lengths, bond angles, and conformational parameters that cannot be obtained through other analytical techniques. Single-crystal X-ray diffraction experiments require high-quality crystals with dimensions typically larger than 0.1 millimeters in all directions, pure composition, and regular structure without significant internal imperfections such as cracks or twinning.

The crystallization process for this compound involves careful selection of appropriate solvents and crystallization conditions to obtain diffraction-quality crystals. The compound's crystal structure belongs to specific space group symmetries that reflect the chiral nature of the molecule. X-ray crystallographic data collection involves mounting the crystal on a goniometer and exposing it to monochromatic X-ray radiation while systematically rotating the crystal through 180 degrees or more to collect comprehensive diffraction data.

The crystallographic analysis reveals precise details about the molecular conformation adopted in the solid state, including the specific ring puckering parameters and the orientation of the hydroxymethyl substituent. The absolute configuration determination relies on anomalous scattering effects, which provide unambiguous assignment of the (R)-stereochemistry at the carbon-5 position. The crystal structure typically shows intermolecular hydrogen bonding patterns between the hydroxymethyl groups and carbonyl oxygens of adjacent molecules, forming extended networks that stabilize the crystal lattice.

Propriétés

IUPAC Name |

(5R)-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSISJFFVIMQBRN-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254377 | |

| Record name | (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52813-63-5 | |

| Record name | (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52813-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-5-Hydroxymethyl-dihydro-furan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of ®-5-(Hydroxymethyl)dihydrofuran-2(3H)-one typically involves several steps, including alkylation, reduction, and esterification. One common method starts with the alkylation of a suitable precursor, followed by reduction to introduce the hydroxymethyl group. The final step involves cyclization to form the lactone ring.

Industrial Production Methods

Industrial production methods for ®-5-(Hydroxymethyl)dihydrofuran-2(3H)-one often focus on optimizing yield and purity. These methods may involve the use of catalysts and specific reaction conditions to ensure high efficiency. For example, the use of optically pure starting materials and controlled reaction environments can help achieve high optical purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

®-5-(Hydroxymethyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The lactone ring can be reduced to form a diol.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the lactone ring produces a diol.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

(R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized to create various derivatives that are crucial for medicinal chemistry and the development of biologically active compounds. For instance, it can be transformed into chiral 3- and 4-substituted derivatives through palladium-catalyzed reactions followed by Baeyer–Villiger oxidation, which are essential precursors for drug synthesis.

Reactions and Transformations

The compound undergoes several chemical reactions, including:

- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids.

- Reduction : The furan ring can be reduced to yield tetrahydrofuran derivatives.

- Substitution : The hydroxymethyl group can be substituted with various functional groups via nucleophilic substitution reactions.

These transformations enable the creation of a wide range of functionalized compounds that are applicable in pharmaceuticals and agrochemicals .

Biological Applications

Metabolic Pathway Studies

In biological research, this compound is utilized to study metabolic pathways involving furan derivatives. Its structural features allow researchers to investigate its role in various biochemical processes and its potential biological activities.

Pharmacological Potential

The compound has been explored for its pharmacological properties. Research indicates that derivatives of this compound exhibit significant biological activities, making them candidates for drug development. For example, certain derivatives have shown promise as anti-inflammatory agents and as precursors for the synthesis of neuroprotective compounds .

Industrial Applications

Production of Polymers and Resins

In industrial settings, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it a valuable building block for creating materials with desirable properties for various applications, including coatings, adhesives, and plastics .

Sustainable Chemistry

As a biomass-derived platform chemical, this compound plays a crucial role in sustainable chemistry. Its production from renewable resources like lignocellulosic biomass aligns with green chemistry principles, promoting the development of environmentally friendly processes for chemical synthesis .

Case Studies

Mécanisme D'action

The mechanism by which ®-5-(Hydroxymethyl)dihydrofuran-2(3H)-one exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its chiral nature allows it to interact with enzymes and other biomolecules in a stereospecific manner, influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Functional Group Replacements

The following table highlights key structural analogs and their distinguishing features:

Key Observations:

- Electron-Withdrawing Groups (e.g., bromine in 5-(Bromomethyl)... ) enhance reactivity in halogenation reactions but reduce metabolic stability .

- Fluorinated Derivatives (e.g., (R)-5-((R)-1-Fluoroethyl)... ) exhibit improved enzyme-binding specificity due to fluorine’s electronegativity and steric effects .

- Aromatic Substitutions (e.g., 5-(3,4-Dihydroxybenzyl)... ) introduce planar rigidity and enhance bioactivity through π-π interactions with cellular targets .

Key Findings:

- Enantiomeric Pairs : The (R)-configuration in benzyl-substituted analogs shows superior anti-aging activity compared to (S)-isomers, highlighting the role of stereochemistry in target binding .

- Fluorine Position : (R)-Fluoroethyl derivatives exhibit higher GABA-AT inhibition than (S)-configured analogs due to optimal steric alignment .

Industrial Insights:

Activité Biologique

(R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, an organic compound characterized by its chiral structure, is increasingly recognized for its significant biological activities and potential applications in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and implications for therapeutic use, supported by recent research findings.

This compound has a molecular formula of and a molecular weight of approximately 114.0993 g/mol. Its unique dihydrofuran ring and hydroxymethyl substituent contribute to its reactivity and utility in organic synthesis. The synthesis typically involves the reduction of 5-(hydroxymethyl)furfural through catalytic hydrogenation, often utilizing palladium as a catalyst under mild conditions.

Antiproliferative Effects

Recent studies have highlighted the compound's potent anti-proliferative effects against various cancer cell lines. For instance, derivatives of this compound have been shown to induce apoptosis in cancer cells, evidenced by increased markers of early and late apoptotic phases . The mechanism appears to involve cell cycle arrest at the G2/M phase, leading to programmed cell death rather than necrosis, which is crucial for developing non-inflammatory cancer therapies .

The biological activity of this compound is largely attributed to its interaction with enzymes and biological pathways . Its chiral nature allows it to engage in stereospecific interactions, influencing biochemical pathways significantly. For example, it has been noted for its role as an inhibitor of NADH:ubiquinone oxidoreductase (Complex I) in mitochondrial electron transport systems, which can lead to decreased ATP production in cancer cells .

Case Studies and Research Findings

- Study on Anticancer Properties :

-

Cholesterol-Lowering Potential :

- Research indicates that derivatives of this compound can be transformed into mevinic acids, which are known to lower low-density lipoprotein (LDL) cholesterol levels. This suggests potential applications in treating hyperlipidemia and associated cardiovascular diseases.

Comparative Biological Activity Table

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-proliferative in cancer cells | Induces apoptosis; inhibits Complex I |

| Mevinic Acid | Lowers LDL cholesterol | Inhibits HMG-CoA reductase |

| Other Hydroxymethyl Derivatives | Variable anti-cancer effects | Diverse mechanisms depending on structure |

Q & A

Basic: What synthetic methodologies are effective for preparing enantiopure (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one?

The synthesis of enantiopure (R)-configured dihydrofuranones often employs chiral starting materials or enzymatic resolution. For example, in analogous lactone systems, (R)- and (S)-isomers were prepared using enantiomerically pure precursors (e.g., (R)-4 or (S)-4) followed by stereospecific reactions such as hydroxylation or deprotection . Key steps include:

- Chiral Pool Strategy : Use of optically active alcohols or acids (e.g., (R)-pantolactone derivatives) to retain configuration during cyclization.

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates to isolate the (R)-enantiomer .

- NMR Monitoring : Validation of enantiopurity via specific rotation ([α]D) and 1H/13C NMR to confirm stereochemical integrity .

Basic: How can the stereochemical configuration of this compound be confirmed experimentally?

Stereochemical validation requires a combination of spectroscopic and chromatographic methods:

- Optical Rotation : Compare measured [α]D values with literature data for R/S isomers (e.g., (R)-5: [α]20D = −29.3 vs. (S)-5: +21.4 in CHCl3) .

- NMR Analysis : Use NOESY or COSY to identify spatial correlations between hydroxymethyl protons and adjacent substituents. For example, in diastereomeric lactones, distinct splitting patterns in 1H NMR (e.g., δ 4.38–4.23 ppm for axial/equatorial protons) confirm configuration .

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak® columns) with retention time matching authentic standards .

Advanced: What strategies address contradictions in yield or purity during the synthesis of this compound derivatives?

Discrepancies in yield or purity often arise from competing side reactions or incomplete stereocontrol. Mitigation approaches include:

- Protecting Group Optimization : Use benzyl or tert-butyldimethylsilyl (TBDMS) groups to shield the hydroxymethyl moiety during cyclization, reducing undesired oxidation or elimination .

- Reaction Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) improve lactonization efficiency compared to nonpolar media, as shown in analogous γ-butyrolactone syntheses (100% yield in MeOD vs. 75% in toluene) .

- Byproduct Analysis : LC-MS or GC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry or catalyst loading .

Advanced: How does the hydroxymethyl group influence the metabolic stability or bioactivity of this compound in pharmacological studies?

The hydroxymethyl group enhances hydrophilicity and metabolic stability by:

- Enzymatic Resistance : Reduced susceptibility to cytochrome P450-mediated oxidation compared to alkyl-substituted lactones, as observed in γ-valerolactone metabolites .

- Hydrogen Bonding : The -CH2OH group participates in H-bonding with target proteins (e.g., sigma-2 receptors), improving binding affinity in structure-activity relationship (SAR) studies .

- Pharmacokinetic Profiling : In vivo studies of similar compounds show prolonged half-life (t1/2 = 6.2 h) due to slower glucuronidation of the hydroxymethyl moiety .

Advanced: What analytical techniques are critical for characterizing degradation products of this compound under oxidative conditions?

Oxidative degradation pathways (e.g., hydroxylation, ring-opening) require multimodal analysis:

- HRMS-ESI : Identify molecular ions (e.g., m/z 253.2300 for C10H12N4O4) and fragment patterns to track oxidation at the hydroxymethyl group .

- FT-IR Spectroscopy : Detect carbonyl stretching (νC=O ~1750 cm⁻¹) shifts caused by lactone ring cleavage .

- X-ray Crystallography : Resolve structural changes in degradation byproducts (e.g., dihydroxyfuran derivatives) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

While occupational exposure limits are unspecified, standard precautions include:

- PPE : Nitrile gloves, face shields, and safety glasses compliant with EN 166 or NIOSH standards to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile intermediates (e.g., benzyl ethers) .

- Waste Disposal : Neutralize acidic/basic reaction mixtures before disposal and segregate organic waste per EPA guidelines .

Advanced: How can computational modeling guide the design of this compound analogs with improved target selectivity?

Docking simulations (e.g., AutoDock Vina) and MD trajectories predict binding modes and selectivity:

- Pharmacophore Mapping : Align the hydroxymethyl group with key receptor residues (e.g., Tyr-120 in GABA transaminase) to enhance interactions .

- QM/MM Calculations : Evaluate transition states for lactone ring-opening in enzymatic assays, optimizing substituent electronegativity .

- ADMET Prediction : Tools like SwissADME estimate logP and solubility to balance bioavailability and target engagement .

Advanced: What natural sources or biosynthetic pathways produce this compound or its analogs?

Similar lactones are isolated from plant metabolites or microbial fermentation:

- Plant Extraction : Ethanol extracts of Actaea simplex roots yield monoterpene glycosides with dihydrofuran-2(3H)-one scaffolds .

- Biosynthesis : Enzymatic cyclization of 4-hydroxy acids via polyketide synthases (PKS) in Aspergillus spp., as reported for pantolactone derivatives .

- Stereochemical Fidelity : Chiral GC-MS confirms natural (R)-configuration in fungal metabolites, aligning with proposed enzymatic mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.